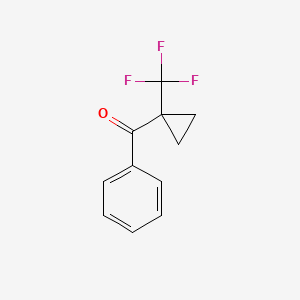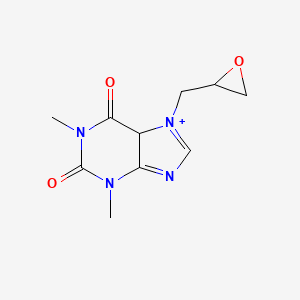
1,3-dimethyl-7-(oxiran-2-ylmethyl)-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-7-(oxiran-2-ylmethyl)-5H-purin-7-ium-2,6-dione is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(oxiran-2-ylmethyl)-5H-purin-7-ium-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and an epoxide precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the oxirane ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
1,3-dimethyl-7-(oxiran-2-ylmethyl)-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted purine derivatives.
科学研究应用
1,3-dimethyl-7-(oxiran-2-ylmethyl)-5H-purin-7-ium-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-dimethyl-7-(oxiran-2-ylmethyl)-5H-purin-7-ium-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
相似化合物的比较
Similar Compounds
1,3-dimethylxanthine: A precursor in the synthesis of 1,3-dimethyl-7-(oxiran-2-ylmethyl)-5H-purin-7-ium-2,6-dione.
Theophylline: A related purine derivative with bronchodilator properties.
Caffeine: Another purine derivative known for its stimulant effects.
Uniqueness
This compound is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential applications compared to other purine derivatives. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H13N4O3+ |
|---|---|
分子量 |
237.24 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-(oxiran-2-ylmethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O3/c1-12-8-7(9(15)13(2)10(12)16)14(5-11-8)3-6-4-17-6/h5-7H,3-4H2,1-2H3/q+1 |
InChI 键 |
RRDOLZNTXDQLHT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


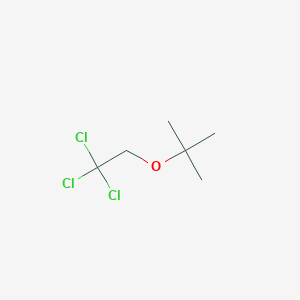

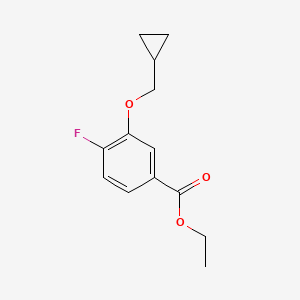




![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)


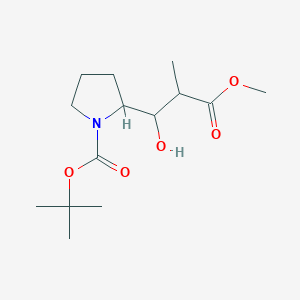
![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)

